Home > Products > Screening Compounds P3012 > (R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile
(R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile - 2101305-84-2

(R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile

Catalog Number: EVT-270229
CAS Number: 2101305-84-2
Molecular Formula: C24H23N3O
Molecular Weight: 369.468
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel potent and selective reversible KDM1A inhibitor and Lysine-specific demethylase 1 (LSD1)-specific inhibitor
GSK-690 is a potent and selective Reversible Inhibitors of Lysine Specific Demethylase 1.
Overview

(R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile, commonly referred to as GSK690, is a chemical compound that has garnered attention for its potential therapeutic applications, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1). This compound is part of a broader category of benzonitrile derivatives that have been explored for their biological activities, especially in the context of cancer treatment and drug resistance mechanisms.

Source

GSK690 was synthesized and characterized by WuXi AppTec, a global pharmaceutical and biotechnology company. The compound's structure has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and liquid chromatography-mass spectrometry, ensuring its integrity for research purposes .

Classification

GSK690 is classified as a small molecule inhibitor with the following characteristics:

  • Chemical Class: Benzonitrile derivatives
  • Target Enzyme: Lysine-specific demethylase 1 (LSD1)
  • CAS Number: 2101305-84-2
  • Molecular Formula: C24H23N3O
Synthesis Analysis

The synthesis of GSK690 involves several key steps that focus on constructing its complex molecular architecture. The synthetic route typically includes:

  1. Starting Materials: The synthesis begins with commercially available precursors such as pyridine derivatives and p-tolyl groups.
  2. Reagents: Common reagents include bases (e.g., potassium carbonate) and solvents (e.g., dimethyl sulfoxide) to facilitate reactions.
  3. Reaction Conditions: The reactions are often conducted under controlled temperatures and times to optimize yield and purity.
  4. Purification: Post-synthesis, the compound is purified using techniques such as column chromatography or recrystallization to achieve the desired purity levels.

The successful synthesis of GSK690 has been documented in various studies, highlighting its reproducibility and reliability as a research tool .

Molecular Structure Analysis

GSK690 features a complex molecular structure characterized by several functional groups:

  • Core Structure: The compound contains a pyridine ring fused with a benzonitrile moiety.
  • Substituents: It has a pyrrolidinylmethoxy group that enhances its solubility and biological activity.

Structural Data

  • Molecular Weight: Approximately 373.46 g/mol
  • 3D Structure Visualization: The spatial arrangement of atoms can be visualized using software like ChemDraw or molecular modeling tools.

The detailed structural analysis is essential for understanding the interactions between GSK690 and its biological targets .

Chemical Reactions Analysis

GSK690 participates in several chemical reactions that are crucial for its function as an LSD1 inhibitor:

  1. Binding Interactions: The compound binds to the active site of LSD1, inhibiting its demethylation activity on histone proteins.
  2. Enzymatic Reactions: The inhibition leads to an accumulation of methylated histones, which can affect gene expression profiles in cancer cells.

These reactions are fundamental to elucidating the mechanism by which GSK690 exerts its therapeutic effects .

Mechanism of Action

The mechanism of action of GSK690 primarily revolves around its role as an LSD1 inhibitor:

  • Inhibition Process: By binding to LSD1, GSK690 prevents the removal of methyl groups from lysine residues on histones, leading to altered chromatin structure and gene expression.
  • Impact on Cancer Cells: This inhibition can induce differentiation or apoptosis in cancer cells, particularly in small cell lung cancer models where LSD1 plays a significant role in tumor progression.

Studies have shown that GSK690 effectively sensitizes resistant cancer cells to treatment by modulating epigenetic landscapes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide; limited solubility in water.

Chemical Properties

These properties are critical for laboratory handling and formulation in therapeutic applications .

Applications

GSK690 has several notable applications in scientific research:

  1. Cancer Research: As an LSD1 inhibitor, it is being investigated for its potential to treat various cancers by reversing epigenetic changes associated with malignancy.
  2. Drug Resistance Studies: It serves as a valuable tool for studying mechanisms of drug resistance in cancer therapies, particularly in small cell lung cancer where LSD1 activity is implicated.
  3. Epigenetics Research: GSK690 is utilized in studies exploring the role of histone modifications in gene regulation and cellular differentiation processes.
Introduction to (R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile

Chemical Identity and Nomenclature

(R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile is a structurally complex small molecule featuring a central 3,5-disubstituted pyridine ring. Each substituent contributes distinct physicochemical properties: a 4-cyanophenyl group at the 3-position, a p-tolyl (4-methylphenyl) group at the 2-position, and a pyrrolidin-3-ylmethoxy group at the 5-position. Critically, the pyrrolidine ring incorporates a chiral center at the 3-position, with the (R)-enantiomer exhibiting the desired biological activity [2] [5].

Systematic Nomenclature and Identifiers:

  • IUPAC Name: (R)-4-[5-(Pyrrolidin-3-ylmethoxy)-2-(4-methylphenyl)pyridin-3-yl]benzonitrile
  • Synonyms: GSK690, GSK-690, GSK354, (R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-p-tolylpyridin-3-yl)benzonitrile, 4-(2-(4-Methylphenyl)-5-((3R)-3-pyrrolidinylmethoxy)-3-pyridinyl)benzonitrile [2]
  • CAS Registry Number: 2101305-84-2
  • Molecular Formula: C₂₄H₂₅N₃O
  • SMILES: N#CC1=CC=C(C2=CC(OC[C@H]3CNCC3)=CN=C2C4=CC=C(C)C=C4)C=C1 [2]
  • InChI Key: IQVDLEXWAPYWDT-LJQANCHMSA-N [2]

The stereochemistry is crucial for activity, confirmed by the synthesis and isolation of the (R)-enantiomer, often handled as stable salts like the hydrochloride (CAS 2109404-02-4) [5]. The 4-cyanophenyl group contributes significant polarity and potential for hydrogen bonding via the nitrile moiety, while the p-tolyl and pyrrolidine groups enhance hydrophobic interactions [9].

Table 1: Chemical Identity of (R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile

PropertyValue or Identifier
Systematic Name(R)-4-[5-(Pyrrolidin-3-ylmethoxy)-2-(4-methylphenyl)pyridin-3-yl]benzonitrile
Primary SynonymsGSK690, GSK-690, GSK354
CAS Number2101305-84-2
Molecular FormulaC₂₄H₂₅N₃O
Molecular Weight371.48 g/mol
Key SMILESN#CC1=CC=C(C2=CC(OC[C@H]3CNCC3)=CN=C2C4=CC=C(C)C=C4)C=C1
InChI KeyIQVDLEXWAPYWDT-LJQANCHMSA-N
Stereochemistry(R)-configuration at pyrrolidine C3
Common Salt FormHydrochloride (CAS 2109404-02-4)

Historical Context in Medicinal Chemistry

The discovery of (R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile (GSK690) emerged from targeted efforts to develop potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic target implicated in cancer. Early LSD1 inhibitors, like tranylcypromine (TCP), were irreversible, covalent inhibitors with limitations in selectivity and potential off-target effects (e.g., MAO inhibition) [3]. The quest for reversible inhibitors led to scaffold-hopping strategies starting from initial leads like piperidine-containing compounds (e.g., 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile). GSK690 represents a strategic refinement where the piperidine ring was replaced with pyrrolidine, introducing a chiral center and potentially improving binding interactions within the LSD1 catalytic pocket [7] [9].

Medicinal chemistry optimization focused on:

  • Stereochemical Optimization: Systematic evaluation revealed the (R)-enantiomer possessed significantly higher LSD1 affinity and cellular activity compared to its (S)-counterpart, underscoring the precise steric requirements within the enzyme's binding cavity [7].
  • Potency Enhancement: GSK690 demonstrated a marked improvement in biochemical potency (LSD1 IC₅₀ = 90 nM) compared to earlier reversible inhibitors, which often exhibited only micromolar activity. This potency was critical for cellular target engagement [2].
  • Selectivity Profile: Early characterization indicated GSK690 was highly selective for LSD1 over the closely related flavin-dependent amine oxidases MAO-A and MAO-B (IC₅₀ > 200 µM), a significant advantage over TCP-based inhibitors [2] [7]. This selectivity stemmed from its distinct, non-covalent binding mode within the LSD1 substrate pocket, avoiding the FAD cofactor covalent modification characteristic of TCP derivatives [3] [9].

Table 2: Key Developmental Milestones of GSK690 and Related Inhibitors

Compound Class/LeadKey FeaturesLSD1 Biochemical PotencySelectivity HighlightsRef
Tranylcypromine (TCP) derivativesIrreversible, covalent FAD bindersSub-µM IC₅₀Poor selectivity over MAO-A/MAO-B [3]
Piperidine-based reversible inhibitorse.g., 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrileLow nM Kd/IC₅₀ (e.g., 29 nM Ki)Improved MAO selectivity [9]
GSK690 (Pyrrolidine-based, (R)-enantiomer)Reversible, non-covalent; Chiral center optimizedIC₅₀ = 90 nM>200 µM vs. MAO-A; No significant MAO-B inhibition [2] [7]
Scaffold-Hop Derivatives (e.g., 21g)Based on GSK690 core; e.g., 4-(pyrrolidin-3-yl)benzonitrile derivativesIC₅₀ = 57 nM; Kd = 22 nMImproved hERG selectivity vs. GSK690 [7]

Relevance in Epigenetic Modulation and LSD1 Inhibition

(R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile (GSK690) functions as a potent, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a crucial epigenetic eraser enzyme. LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase, specifically demethylates mono- and dimethylated lysine 4 on histone H3 (H3K4me1/me2), generally acting as a transcriptional repressor. It is overexpressed in numerous cancers (e.g., AML, prostate, breast) and contributes to oncogenesis by silencing tumor suppressor genes and blocking cellular differentiation [3].

Mechanism of LSD1 Inhibition by GSK690:

  • Reversible and Non-Covalent Binding: Unlike irreversible TCP-based inhibitors, GSK690 binds competitively within the substrate-binding cavity of LSD1, without forming a covalent adduct with the FAD cofactor. This reversibility offers potential pharmacological advantages [2] [9].
  • Molecular Interactions (Based on Structural Analogs & Modeling): While a crystal structure of GSK690 bound to LSD1 is not explicitly provided in the search results, its binding mode is inferred from highly similar piperidine-containing analogs (e.g., 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile) and related scaffold-hop derivatives [7] [9]. Key interactions likely include:
  • The benzonitrile nitrile group forms a critical hydrogen bond with the side chain of Lys661, a residue deeply embedded in the catalytic pocket and essential for the demethylation mechanism [9].
  • The central pyridine ring sits sandwiched between hydrophobic/aromatic residues (e.g., Ala539, Trp695).
  • The p-tolyl group occupies a large hydrophobic pocket formed by residues like Val333, Phe538, Trp695, Ile356, Leu677, and Leu693. The methyl group likely enhances hydrophobic packing near Trp695 and Leu677 [9].
  • The (R)-pyrrolidinylmethoxy moiety extends towards a negatively charged region. The protonated pyrrolidine nitrogen likely forms salt bridges or hydrogen bonds with key acidic residues (e.g., Asp555) and/or Asn540, explaining the stereochemical preference. The linker oxygen and methylene group likely provide optimal spacing [7] [9].
  • Consequences of Inhibition: By blocking substrate access, GSK690 prevents LSD1 from demethylating H3K4me1/me2. This leads to:
  • Increased H3K4 methylation: Accumulation of this active chromatin mark at promoter regions of silenced genes, particularly differentiation-associated genes and tumor suppressors.
  • Re-expression of Silenced Genes: Transcriptional reactivation of genes critical for cellular differentiation and anti-proliferative responses.
  • Induction of Differentiation: Particularly significant in acute myeloid leukemia (AML) models, where LSD1 inhibition forces leukemic blasts towards a more differentiated state [3].

Functional Cellular Effects:GSK690 demonstrates robust on-target effects in cancer cell lines, particularly hematological malignancies:

  • Biomarker Induction: Significantly increases expression of the cell surface differentiation biomarker CD86 in human AML THP-1 cells (EC₅₀ = 1.4 µM) and LY96 (MD-2) in MV4-11 cells (EC₅₀ = 423 nM) [2].
  • Anti-Proliferative/Differentiation Effects: Promotes differentiation and reduces clonogenic potential of leukemic stem cells (LSCs) in AML models [3].
  • Anti-Adipogenic Effects: Prevents adipogenesis in murine preadipocyte cultures, highlighting its potential role in modulating cellular differentiation beyond hematopoiesis [2].
  • Target Validation: Its effects (e.g., CD86 upregulation) are consistent with the known biology of LSD1 inhibition and serve as key pharmacodynamic readouts in preclinical studies [2] [7].

Table 3: Key Biochemical and Cellular Activities of GSK690

Activity ParameterValueAssay SystemSignificanceRef
LSD1 Biochemical IC₅₀90 nMIn vitro enzyme assayConfirms direct, potent target inhibition [2]
MAO-A Biochemical IC₅₀> 200 µMIn vitro enzyme assayDemonstrates high selectivity over related enzymes [2]
CD86 Induction (EC₅₀)1.4 µMHuman THP-1 AML cellsCellular biomarker of LSD1 inhibition & differentiation [2]
LY96/MD-2 Induction (EC₅₀)423 nMHuman MV4-11 AML cellsCellular biomarker of LSD1 inhibition [2]
Adipogenesis PreventionActive (Concentration not specified)Murine preadipocyte culturesDemonstrates effect on cellular differentiation pathway [2]

Properties

CAS Number

2101305-84-2

Product Name

(R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile

IUPAC Name

4-[2-(4-methylphenyl)-5-[[(3R)-pyrrolidin-3-yl]methoxy]pyridin-3-yl]benzonitrile

Molecular Formula

C24H23N3O

Molecular Weight

369.468

InChI

InChI=1S/C24H23N3O/c1-17-2-6-21(7-3-17)24-23(20-8-4-18(13-25)5-9-20)12-22(15-27-24)28-16-19-10-11-26-14-19/h2-9,12,15,19,26H,10-11,14,16H2,1H3/t19-/m1/s1

InChI Key

IQVDLEXWAPYWDT-LJQANCHMSA-N

SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=N2)OCC3CCNC3)C4=CC=C(C=C4)C#N

Solubility

Soluble in DMSO

Synonyms

GSK-690; GSK 690; GSK690.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.